molecular formula C9H12N2O2 B13583176 methyl1-cyclobutyl-1H-pyrazole-3-carboxylate

methyl1-cyclobutyl-1H-pyrazole-3-carboxylate

Cat. No.: B13583176
M. Wt: 180.20 g/mol
InChI Key: AHJQORZVIDSBAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Mechanism of Action

The mechanism of action of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Biological Activity

Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its unique cyclobutyl substitution, which significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis Methods

The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate can be achieved through various methods, often involving cyclization reactions with appropriate precursors. Common reagents include oxidizing agents and halogenating agents. The following table summarizes some of the synthesis methods:

Method Description
CyclizationInvolves the reaction of cyclobutyl derivatives with hydrazines to form the pyrazole ring.
CondensationUtilizes carboxylic acids and amines to construct the pyrazole framework.
SubstitutionEmploys nucleophilic substitution to introduce the cyclobutyl group onto the pyrazole structure.

Biological Activity

Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate exhibits a range of biological activities, primarily due to its interaction with various biological targets such as enzymes and receptors. The following are notable biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in modulating lactate dehydrogenase (LDH) activity in cancer cell lines, thereby suppressing cellular lactate output and inhibiting cell growth .
  • Antimicrobial Properties : Similar compounds in the pyrazole family have demonstrated antimicrobial activity, indicating that methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate may have similar properties.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The mechanism by which methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate exerts its biological effects involves binding to specific active sites on target proteins, leading to altered enzyme activity or receptor modulation. For instance, it may act by:

  • Binding Affinity : Interaction studies indicate that this compound has a significant binding affinity for certain enzymes, which could lead to effective inhibition.
  • Altered Enzyme Activity : By binding to the active site of enzymes, it can change their conformation and reduce their catalytic efficiency.

Case Studies

Several case studies highlight the biological efficacy of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate:

  • In Vitro Studies : Research conducted on human pancreatic cancer cell lines (MiaPaCa-2) demonstrated that methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate significantly inhibited LDH activity, showcasing its potential as an anticancer agent .
  • Animal Models : In vivo studies have indicated that compounds structurally similar to methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate exhibit promising results in reducing parasite burdens in models of leishmaniasis, suggesting potential applications in infectious disease treatment .

Comparative Analysis

To better understand the unique properties of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate within the pyrazole family, a comparative analysis with other related compounds is useful:

Compound Name Structural Features Unique Properties
Methyl 1H-pyrazole-3-carboxylateBasic pyrazole structureWidely studied with established biological activities
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylateTwo methyl groups on the pyrazole ringEnhanced lipophilicity and biological activity
Methyl 5-methyl-1H-pyrazole-3-carboxylateMethyl group at position 5Altered electronic properties affecting reactivity

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 1-cyclobutylpyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-5-6-11(10-8)7-3-2-4-7/h5-7H,2-4H2,1H3

InChI Key

AHJQORZVIDSBAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2CCC2

Origin of Product

United States

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